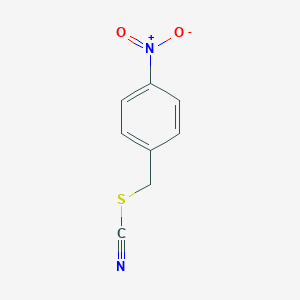
Tris(cyclopentadienyl)praseodymium
Overview
Description
Tris(cyclopentadienyl)praseodymium is a useful research compound. Its molecular formula is C15H15Pr and its molecular weight is 336.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electronic Structure and Spectroscopy :
- The electronic structure of organometallic complexes like tris(cyclopentadienyl)praseodymium has been extensively studied. Research has focused on understanding the crystal field splitting pattern of these complexes, which is crucial for their spectroscopic properties (Amberger et al., 1985).
- These studies also compare empirical and predicted crystal field parameters, providing insights into the electrostatic and overlap models relevant to these complexes (Reddmann & Amberger, 1985).
Photocatalytic and Optical Properties :
- Nanocrystalline praseodymium oxide, synthesized using compounds like this compound, shows significant photocatalytic properties. This is particularly relevant in the degradation of pollutants under UV light (Zinatloo-Ajabshir & Salavati‐Niasari, 2015).
- This compound-based materials have been used to improve the optical performances of phosphors, indicating their potential in lighting and display technologies (Diallo et al., 2001).
Catalysis Applications :
- Certain derivatives of this compound have been found efficient in catalytic synthesis, such as in the formation of α-aminonitriles, highlighting its utility in organic synthesis (De & Gibbs, 2005).
Spectroscopic Analysis Applications :
- This compound compounds have been applied in nuclear magnetic resonance spectroscopy for stereochemical analysis, indicating their utility in analytical chemistry (Belanger et al., 1971).
Electroluminescent Devices :
- Compounds based on this compound have been used in organic electroluminescent devices, showing potential in electronic and optoelectronic applications (Hong et al., 2001).
Safety and Hazards
Tris(cyclopentadienyl)praseodymium is a flammable solid . It should be kept away from heat, sparks, open flames, and hot surfaces . Contact with water should be avoided . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound . In case of contact with skin, the affected area should be washed off with soap and plenty of water . If inhaled, the victim should be moved into fresh air .
Mechanism of Action
Target of Action
Tris(cyclopentadienyl)praseodymium is a complex organometallic compound with the formula Pr(C5H5)3
Mode of Action
It’s known that tris(cyclopentadienyl) complexes are suitable models for comparing the bonding of 4f and 5f elements . The high symmetry of these pseudo-D3h structures is particularly advantageous for a detailed analysis of individual orbitals and to determine their role in the covalent interactions .
Properties
IUPAC Name |
cyclopenta-1,3-diene;praseodymium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H5.Pr/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHYOYODNXUAHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Pr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Pr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11077-59-1 | |
| Record name | Tris(η5-2,4-cyclopentadien-1-yl)praseodymium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11077-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(eta5-2,4-cyclopentadien-1-yl)praseodymium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011077591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(η5-2,4-cyclopentadien-1-yl)praseodymium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.168 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



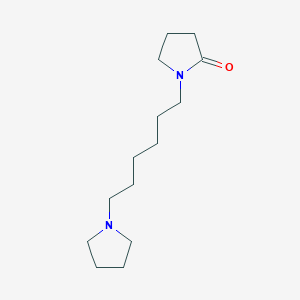
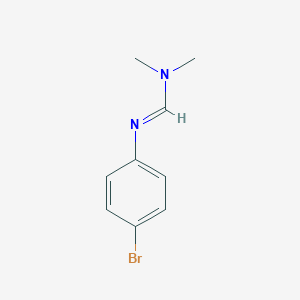
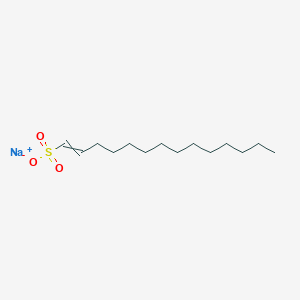


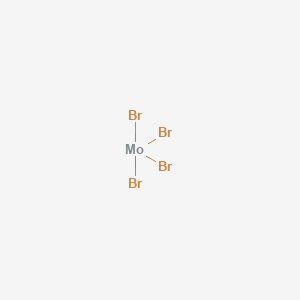

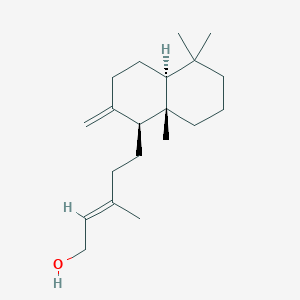
![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid](/img/structure/B79853.png)
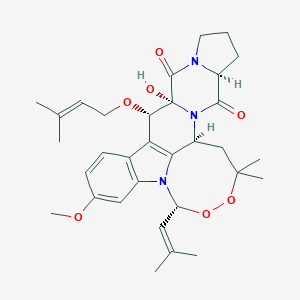
![(4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate](/img/structure/B79857.png)
